methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate
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Overview
Description
Methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate is an organic compound that belongs to the class of sulfonyl acrylates This compound is characterized by the presence of an anilino group, a tert-butylphenyl group, and a sulfonyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate typically involves the reaction of an appropriate aniline derivative with a sulfonyl chloride, followed by esterification with an acrylate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
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Step 1: Formation of the sulfonamide
- React aniline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane).
-
Step 2: Esterification
- React the sulfonamide intermediate with methyl acrylate in the presence of a base (e.g., sodium hydride) to form the final product.
- Reaction conditions: Elevated temperature, solvent (e.g., tetrahydrofuran).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The anilino group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate
- Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate
- Methyl (2Z)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate
Uniqueness
Methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This structural feature can enhance the compound’s stability and selectivity in various applications.
Properties
IUPAC Name |
methyl (Z)-3-anilino-2-(4-tert-butylphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-20(2,3)15-10-12-17(13-11-15)26(23,24)18(19(22)25-4)14-21-16-8-6-5-7-9-16/h5-14,21H,1-4H3/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOIFYABAVGJRS-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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